molecular formula C10H10BrFO2 B6318567 3-Bromo-4-fluorobenzoic acid isopropyl ester CAS No. 1357625-72-9

3-Bromo-4-fluorobenzoic acid isopropyl ester

Cat. No.: B6318567
CAS No.: 1357625-72-9
M. Wt: 261.09 g/mol
InChI Key: MBBCWMGOUJFNRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-fluorobenzoic acid isopropyl ester is an organic compound that belongs to the class of benzoic acid derivatives It is characterized by the presence of bromine and fluorine atoms attached to the benzene ring, along with an isopropyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-fluorobenzoic acid isopropyl ester typically involves the esterification of 3-Bromo-4-fluorobenzoic acid with isopropanol. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

3-Bromo-4-fluorobenzoic acid+IsopropanolH2SO43-Bromo-4-fluorobenzoic acid isopropyl ester+H2O\text{3-Bromo-4-fluorobenzoic acid} + \text{Isopropanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{H}_2\text{O} 3-Bromo-4-fluorobenzoic acid+IsopropanolH2​SO4​​3-Bromo-4-fluorobenzoic acid isopropyl ester+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-fluorobenzoic acid isopropyl ester can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted by other nucleophiles under appropriate conditions.

    Hydrolysis: The ester functional group can be hydrolyzed to yield 3-Bromo-4-fluorobenzoic acid and isopropanol.

    Reduction: The compound can be reduced to form corresponding alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions may involve the use of polar aprotic solvents and elevated temperatures.

    Hydrolysis: Acidic or basic conditions can be employed, with reagents such as hydrochloric acid or sodium hydroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Major Products

    Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted benzoic acid derivatives.

    Hydrolysis: The major products are 3-Bromo-4-fluorobenzoic acid and isopropanol.

    Reduction: Reduced derivatives of the ester, such as alcohols.

Scientific Research Applications

3-Bromo-4-fluorobenzoic acid isopropyl ester has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be employed in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as a precursor for the development of pharmaceutical agents with potential therapeutic effects.

    Industry: The compound is utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 3-Bromo-4-fluorobenzoic acid isopropyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms can influence the compound’s binding affinity and reactivity. The ester functional group may undergo hydrolysis, releasing the active benzoic acid derivative, which can then participate in various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-4-fluorobenzoic acid: The parent compound without the ester group.

    4-Bromo-3-fluorobenzoic acid: A positional isomer with different substitution pattern.

    3-Chloro-4-fluorobenzoic acid isopropyl ester: A similar compound with chlorine instead of bromine.

Uniqueness

3-Bromo-4-fluorobenzoic acid isopropyl ester is unique due to the specific combination of bromine and fluorine atoms, along with the isopropyl ester functional group. This combination imparts distinct chemical properties, such as reactivity and solubility, making it valuable for various applications in research and industry.

Properties

IUPAC Name

propan-2-yl 3-bromo-4-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrFO2/c1-6(2)14-10(13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBBCWMGOUJFNRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CC(=C(C=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.